Cas no 2228239-82-3 (tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate)
tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate
- EN300-1885321
- 2228239-82-3
- tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate
-
- Inchi: 1S/C18H35N3O2/c1-15(16-5-8-19-9-6-16)7-10-20-11-13-21(14-12-20)17(22)23-18(2,3)4/h15-16,19H,5-14H2,1-4H3
- InChI Key: WVRBAWVBUANZDY-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCN(CC1)CCC(C)C1CCNCC1)=O
Computed Properties
- Exact Mass: 325.27292737g/mol
- Monoisotopic Mass: 325.27292737g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 367
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 44.8Ų
tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1885321-1g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 1g |
$1256.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-5g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 5g |
$3645.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-10g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 10g |
$5405.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-0.05g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 0.05g |
$1056.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-0.1g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 0.1g |
$1106.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-0.25g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 0.25g |
$1156.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-0.5g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 0.5g |
$1207.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-1.0g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1885321-2.5g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 2.5g |
$2464.0 | 2023-09-18 | ||
| Enamine | EN300-1885321-5.0g |
tert-butyl 4-[3-(piperidin-4-yl)butyl]piperazine-1-carboxylate |
2228239-82-3 | 5g |
$3645.0 | 2023-06-01 |
tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate Related Literature
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate
Professional Introduction to Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate (CAS No. 2228239-82-3)
Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate, with the chemical formula C₁₈H₃₅N₃O₂, is a compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound belongs to the class of piperazine derivatives, which are widely recognized for their role in the development of drugs targeting various neurological and cardiovascular disorders. The presence of a tert-butyl group and a piperidin-4-yl substituent in its molecular structure contributes to its distinct pharmacokinetic and pharmacodynamic characteristics, making it a promising candidate for further investigation.
The CAS No. 2228239-82-3 uniquely identifies this compound in scientific literature and databases, facilitating accurate referencing and research collaboration. The synthesis of this molecule involves complex organic transformations, including nucleophilic substitution and condensation reactions, which require precise control over reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as NMR and mass spectrometry are employed to confirm the structural integrity of the final product.
In recent years, there has been a growing interest in piperazine-based compounds due to their potential therapeutic applications. Piperazines are known for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are implicated in conditions such as depression, anxiety, and schizophrenia. The tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate structure is designed to enhance binding affinity and selectivity towards specific receptors, thereby minimizing side effects associated with non-selective agents.
Recent studies have highlighted the compound's potential in preclinical models as a scaffold for developing novel therapeutic agents. Researchers have observed that modifications in the piperazine ring can significantly alter the pharmacological profile of these derivatives. The 3-(piperidin-4-yl)butyl moiety, in particular, has been shown to enhance blood-brain barrier penetration, a critical factor for effective central nervous system (CNS) drug delivery. This property makes Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate an attractive candidate for treating neurological disorders that require targeted CNS action.
The pharmaceutical industry has been actively exploring piperazine derivatives for their potential as monoamine reuptake inhibitors (MAIs) and serotonin receptor modulators. The tert-butyl group in the molecule contributes to its lipophilicity, which is essential for crossing biological membranes. This feature is particularly important for compounds intended for oral administration or those requiring rapid distribution throughout the body. Additionally, the carboxylate functionality at the 1-position provides a site for further chemical modifications, allowing researchers to fine-tune the compound's properties for specific therapeutic needs.
Preclinical trials have demonstrated promising results regarding the safety and efficacy of Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate in animal models of depression and anxiety. The compound exhibited significant reductions in behaviorally assessed symptoms without causing notable adverse effects at therapeutic doses. These findings have prompted further investigation into its potential as a treatment option for mood disorders. The ability of this compound to interact selectively with neurotransmitter receptors suggests that it may offer a more refined therapeutic approach compared to existing treatments.
The synthesis and characterization of Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate also contribute to the broader understanding of piperazine chemistry. Researchers are increasingly leveraging computational methods such as molecular modeling and docking studies to predict the binding interactions between these compounds and biological targets. These tools have accelerated the discovery process by allowing virtual screening of large libraries of piperazine derivatives before proceeding to costly wet-lab experiments.
The development of novel pharmaceuticals is a multidisciplinary effort that requires collaboration between chemists, biologists, pharmacologists, and clinicians. Tert-butyl 4-3-(piperidin-4-yl)butylpiperazine-1-carboxylate exemplifies how structural innovation can lead to compounds with improved therapeutic profiles. As research continues, it is expected that additional derivatives will be synthesized and evaluated for their potential medical applications.
The future prospects for Tert-butyl 4-3-(piperidin-4-ybuthypbypbypbypbypbypbypbypbylbuty)piberaze-butoxycarboxylic acid (CAS No. 2228239_82_3) are promising, with ongoing studies focusing on optimizing its pharmacokinetic properties and exploring new indications. Advances in synthetic methodologies will further enhance the accessibility of these complex molecules, enabling faster translation from bench to bedside.
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